molecular formula C7H9F9NO6PS B15180648 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-, phosphate (ester) CAS No. 147545-41-3

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-, phosphate (ester)

Cat. No.: B15180648
CAS No.: 147545-41-3
M. Wt: 437.18 g/mol
InChI Key: PWEZPHZIDUAWJD-UHFFFAOYSA-N
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Description

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-, phosphate (ester) is a complex organofluorine compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to solvents. This compound is often used in various industrial and scientific applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-, phosphate (ester) typically involves multiple steps. One common method includes the reaction of 1-butanesulfonamide with nonafluorobutanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-, phosphate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-, phosphate (ester) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-, phosphate (ester) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-, monoammonium salt
  • Nonafluoro-1-butanesulfonyl fluoride

Uniqueness

Compared to similar compounds, 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-, phosphate (ester) is unique due to its phosphate ester group, which imparts additional reactivity and potential for diverse applications. The presence of the phosphate ester group can enhance its solubility and interaction with biological molecules, making it a valuable compound in various fields of research.

Properties

CAS No.

147545-41-3

Molecular Formula

C7H9F9NO6PS

Molecular Weight

437.18 g/mol

IUPAC Name

2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C7H9F9NO6PS/c1-17(2-3-23-24(18,19)20)25(21,22)7(15,16)5(10,11)4(8,9)6(12,13)14/h2-3H2,1H3,(H2,18,19,20)

InChI Key

PWEZPHZIDUAWJD-UHFFFAOYSA-N

Canonical SMILES

CN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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